Scientific Field: Organic Chemistry
Summary of the Application: 1-Phenyl-1-pentyne is used in the highly regioselective synthesis of polysubstituted naphthalene derivatives. Naphthalene derivatives have a wide range of applications in the field of organic synthesis and medicinal chemistry.
Methods of Application or Experimental Procedures: The specific method involves a gallium trichloride catalyzed alkyne-aldehyde coupling. .
Results or Outcomes: The outcome of this process is the production of polysubstituted naphthalene derivatives.
Summary of the Application: 1-Pentyne, a compound structurally similar to 1-Phenyl-1-pentyne, is used in the preparation of lithium acetylides.
Methods of Application or Experimental Procedures: The specific method involves the reaction of 1-Pentyne with lithium to form lithium acetylides. .
Results or Outcomes: The outcome of this process is the production of lithium acetylides, which are used in the synthesis of α,α-dibranched propargyl sulfinamides.
Methods of Application or Experimental Procedures: The specific method involves the reaction of 1-Pentyne with other reagents to form 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans. .
Results or Outcomes: The outcome of this process is the production of 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans.
1-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of approximately 144.21 g/mol. It is classified as an alkyne, characterized by the presence of a triple bond between carbon atoms. Specifically, this compound features a phenyl group (a benzene ring) attached to a pentyne chain, which is a five-carbon alkyne. It is also known by other names such as benzene, 1-pentynyl- and 1-pentynylbenzene. The compound has a CAS Registry Number of 4250-81-1 and is typically found as a colorless to light yellow liquid at room temperature .
These reactions highlight its reactivity profile and potential for further chemical transformations.
Several methods exist for synthesizing 1-phenyl-1-pentyne:
1-Phenyl-1-pentyne has several applications in both industrial and research settings:
Several compounds share structural similarities with 1-phenyl-1-pentyne. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features | Unique Aspects |
---|---|---|---|
1-Pentyne | Alkyne | Simple five-carbon chain | Lacks aromaticity; less stable |
Phenylacetylene | Alkyne | Contains a phenyl group; shorter carbon chain | More reactive due to terminal triple bond |
2-Pheynlbutyne | Alkyne | Four-carbon chain with phenyl group | Different carbon chain length |
Diphenylacetylene | Alkyne | Two phenyl groups | Increased steric hindrance |
Irritant